(6R,8R,9S,10R,13S,14S,16S,17R)-4-chloro-6,16,17-trihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
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Overview
Description
The compound (6R,8R,9S,10R,13S,14S,16S,17R)-4-chloro-6,16,17-trihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is a complex organic molecule with significant interest in various scientific fields. This compound belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,8R,9S,10R,13S,14S,16S,17R)-4-chloro-6,16,17-trihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one typically involves multi-step organic reactions. The starting materials are often simpler organic compounds that undergo a series of transformations, including halogenation, hydroxylation, and cyclization, under controlled conditions. Common reagents used in these reactions include halogenating agents like thionyl chloride, oxidizing agents such as potassium permanganate, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and automated control systems to maintain precise temperature and pressure conditions. Solvent recovery and recycling are also integral parts of the industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like chromium trioxide or potassium dichromate.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural hormones and steroids makes it a candidate for investigating hormone receptor interactions and metabolic pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of (6R,8R,9S,10R,13S,14S,16S,17R)-4-chloro-6,16,17-trihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets in biological systems. These targets may include hormone receptors, enzymes, and ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- (8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
- (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Uniqueness
The uniqueness of (6R,8R,9S,10R,13S,14S,16S,17R)-4-chloro-6,16,17-trihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one lies in its specific arrangement of functional groups and stereochemistry. The presence of the chlorine atom and multiple hydroxyl groups, along with its chiral centers, gives it distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H27ClO4 |
---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
(6R,8R,9S,10R,13S,14S,16S,17R)-4-chloro-6,16,17-trihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H27ClO4/c1-18-6-5-13(22)17(21)16(18)14(23)8-10-11(18)4-7-19(2)12(10)9-15(24)20(19,3)25/h5-6,10-12,14-15,23-25H,4,7-9H2,1-3H3/t10-,11+,12+,14-,15+,18-,19+,20+/m1/s1 |
InChI Key |
DVOARZYSPQGDEU-ROOZSHPKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@]2(C)O)O)C[C@H](C4=C(C(=O)C=C[C@]34C)Cl)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2(C)O)O)CC(C4=C(C(=O)C=CC34C)Cl)O |
Origin of Product |
United States |
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